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Compound of Interest

Compound Name:
(R)-cyclopropyl(2-

fluorophenyl)methanamine

Cat. No.: B15286636

Get Quote

Introduction: The Fluorine-Cyclopropyl
Pharmacophore
(R)-Cyclopropyl(2-fluorophenyl)methanamine is a "privileged" chiral scaffold in modern drug

discovery. It combines two critical structural motifs that enhance the physicochemical and

pharmacokinetic profiles of bioactive molecules:

Cyclopropyl Group: Increases metabolic stability (blocking

-oxidation) and rigidity compared to isopropyl or ethyl groups, often improving potency
through restricted conformation.

2-Fluorophenyl Moiety: The ortho-fluorine atom modulates lipophilicity (

), metabolic stability (blocking ring oxidation), and conformation via electrostatic interactions
with the amine or amide nitrogen.

This scaffold is structurally related to the P2Y12 inhibitor Prasugrel (specifically its active

metabolite core) and has emerged as a key synthon for Tyrosine Threonine Kinase (TTK)
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inhibitors, 5-HT2C receptor agonists, and novel anti-thrombotic agents.

Chemical Profile
Property Specification

IUPAC Name
(R)-1-(2-fluorophenyl)-1-

cyclopropylmethanamine

CAS Number 1982270-12-1 (HCl salt of R-isomer)

Molecular Formula

C

H

FN

Molecular Weight 165.21 g/mol (Free base)

Chirality (R)-Enantiomer (typically >98% ee)

Appearance White to off-white crystalline solid (as HCl salt)

Solubility
Soluble in MeOH, DMSO, Water; Sparingly

soluble in DCM

Synthetic Utility & Protocols
The following protocols demonstrate the two primary reaction pathways for (R)-CFMA: Amide

Coupling (for kinase inhibitors) and Nucleophilic Substitution (for receptor antagonists).

Workflow A: Synthesis of TTK Inhibitors via Amide
Coupling
Context: TTK (Mps1) inhibitors are critical targets for oncology. The (R)-CFMA moiety occupies

the hydrophobic pocket of the kinase, providing selectivity.

Reaction Scheme
The coupling of (R)-CFMA with a substituted indazole-5-carboxylic acid.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indazole-5-carboxylic Acid
(Core Scaffold)

Activated Ester
(Transient)

Activation

(R)-CFMA
(Chiral Building Block)

TTK Inhibitor Amide
(Bioactive API)

Nucleophilic Attack

Reagents:
BOP-Cl, DIPEA
Solvent: DMF

Click to download full resolution via product page

Figure 1: Convergent synthesis of TTK inhibitors using (R)-CFMA.

Detailed Protocol
Reagents:

Substrate: 3-substituted-1H-indazole-5-carboxylic acid (1.0 equiv)

Amine: (R)-CFMA Hydrochloride (1.0 equiv)

Coupling Agent: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (1.1 equiv)

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

Preparation: Charge a flame-dried round-bottom flask with the indazole carboxylic acid (e.g.,

1.23 mmol) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C under nitrogen

atmosphere.

Activation: Add DIPEA (3.0 equiv) followed by BOP-Cl (1.1 equiv) in one portion. Stir at 0°C

for 15 minutes to form the activated phosphinic intermediate.
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Addition: Add (R)-CFMA HCl (1.0 equiv) solid directly to the stirring mixture.

Reaction: Allow the mixture to warm slowly to room temperature (24°C) and stir for 3–4

hours. Monitor consumption of the acid by LC-MS (Target mass: [M+H]

).

Work-up: Dilute the reaction mixture with EtOAc (10 volumes) and wash sequentially with

saturated NaHCO

(2x), water (1x), and brine (1x).

Purification: Dry the organic phase over Na

SO

, filter, and concentrate. Purify via flash chromatography (SiO

, Gradient: 0-10% MeOH in DCM).

Yield: Typical isolated yields range from 70–85%.

Critical Control Point: The choice of BOP-Cl is specific for sterically hindered anilines or

secondary amines; however, for this primary amine, HATU is a viable alternative if BOP-Cl is

unavailable, though BOP-Cl often yields a cleaner profile for indazoles.

Workflow B: Synthesis of P2Y12 Antagonist Analogs
Context: Developing analogs of Prasugrel or Ticagrelor often requires installing the chiral

amine onto a heteroaromatic core (e.g., thienopyridine or triazolo-pyrimidine).

Reaction Scheme: Nucleophilic Aromatic Substitution (S

Ar)
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Figure 2: Installation of (R)-CFMA onto a heteroaromatic core via S

Ar.

Detailed Protocol
Reagents:

Substrate: 2-chloro- or 4-chlorosubstituted heteroaryl core (e.g., purine/pyrimidine

derivative).

Amine: (R)-CFMA Hydrochloride (1.2 equiv).

Base: Triethylamine (Et

N) (3.0 equiv).

Solvent: DMSO or NMP (high boiling point polar aprotic).

Step-by-Step Procedure:

Dissolve the chloro-heterocycle (1.0 mmol) in DMSO (3 mL).

Add (R)-CFMA HCl (1.2 mmol) and Et
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N (3.0 mmol).

Heat the mixture to 80–100°C for 12 hours. Note: The cyclopropyl group is stable at these

temperatures, but avoid temperatures >140°C to prevent potential ring-opening or

racemization.

Cool to room temperature and pour into ice-water.

Collect the precipitate by filtration or extract with EtOAc if no solid forms.

Analytical Quality Control
Ensuring the enantiomeric excess (ee) of (R)-CFMA is maintained throughout synthesis is

critical, as the (S)-enantiomer often exhibits significantly different binding kinetics.

Chiral HPLC Method (Recommended):

Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Retention Time: (R)-isomer typically elutes second (confirm with racemic standard).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15286636/docs#application-note-synthetic-
strategies-using-r-cyclopropyl-2-fluorophenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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